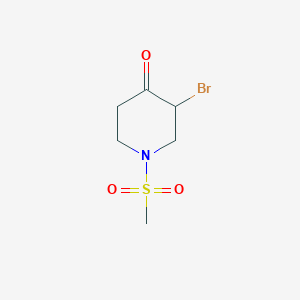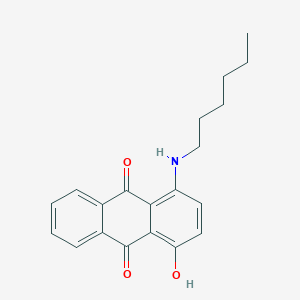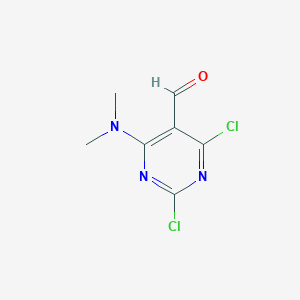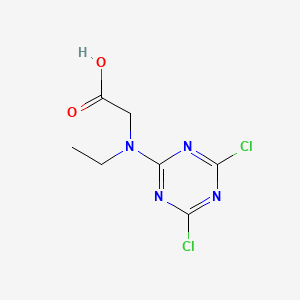
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine: is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and an ethylglycine moiety attached to the triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylglycine. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with the ethylglycine moiety. The reaction is usually performed in a solvent like dioxane or water at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of microwave irradiation has been explored to reduce reaction time and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products:
Applications De Recherche Scientifique
Chemistry: N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, triazine derivatives, including this compound, are studied for their antimicrobial and antitumor activities. These compounds have shown promise in inhibiting the growth of certain bacterial and cancer cell lines .
Industry: The compound is used in the production of herbicides and pesticides due to its ability to inhibit specific enzymes in plants. It is also explored for its potential use in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine involves the inhibition of specific enzymes or proteins. In the case of its use as a herbicide, the compound inhibits the enzyme acetolactate synthase, which is essential for the synthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of protein synthesis and ultimately the death of the plant .
Comparaison Avec Des Composés Similaires
- N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-methylglycine
- N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-propylglycine
- N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-butylglycine
Uniqueness: N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N-ethylglycine is unique due to its specific substitution pattern and the presence of the ethylglycine moiety. This structural feature imparts distinct chemical and biological properties, making it suitable for specific applications in agriculture and pharmaceuticals .
Propriétés
Numéro CAS |
62418-30-8 |
|---|---|
Formule moléculaire |
C7H8Cl2N4O2 |
Poids moléculaire |
251.07 g/mol |
Nom IUPAC |
2-[(4,6-dichloro-1,3,5-triazin-2-yl)-ethylamino]acetic acid |
InChI |
InChI=1S/C7H8Cl2N4O2/c1-2-13(3-4(14)15)7-11-5(8)10-6(9)12-7/h2-3H2,1H3,(H,14,15) |
Clé InChI |
WKRAURMLKMLIOS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=O)O)C1=NC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


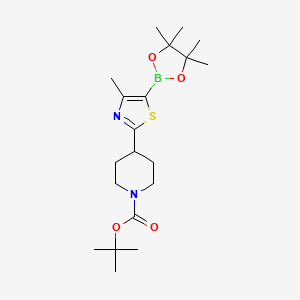
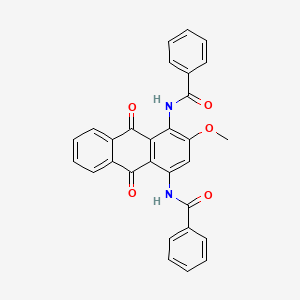
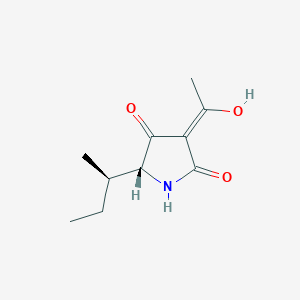
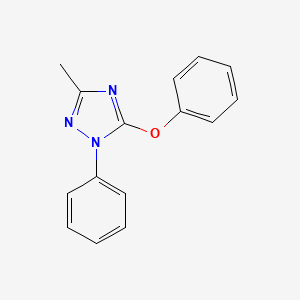
![18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130805.png)
![2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B13130808.png)
![Methanol,1-[(4-ethenylphenyl)sulfonyl]-](/img/structure/B13130812.png)
![tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B13130814.png)
